Sodium iodide

Overview

Description

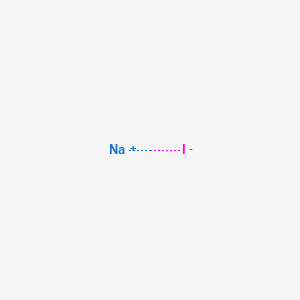

Sodium iodide is an ionic compound with the chemical formula NaI. It is formed from the chemical reaction between sodium metal and iodine. Under standard conditions, this compound appears as a white, water-soluble solid. It is primarily used as a nutritional supplement and in organic chemistry .

Scientific Research Applications

Sodium iodide has a wide range of applications in scientific research:

- Chemistry: It is used in organic synthesis for the conversion of alkyl chlorides to alkyl iodides.

- Biology: this compound is used in the preparation of iodine solutions for various biological assays.

- Medicine: Radioactive isotopes of this compound, such as Na-125 and Na-131, are used in the treatment of thyroid cancer and hyperthyroidism. These isotopes are also used as radioactive tracers in imaging .

- Industry: this compound is used in the production of iodized salt, which helps prevent iodine deficiency in populations .

Mechanism of Action

Sodium iodide exerts its effects primarily through its role as a source of iodine. In the thyroid gland, this compound is taken up by the sodium/iodide symporter and subsequently oxidized to iodine. This iodine is then used in the synthesis of thyroid hormones, which are crucial for regulating metabolism .

Similar Compounds:

- Sodium Fluoride (NaF)

- Sodium Chloride (NaCl)

- Sodium Bromide (NaBr)

- Sodium Astatide (NaAt)

- Potassium Iodide (KI)

- Lithium Iodide (LiI)

- Rubidium Iodide (RbI)

- Caesium Iodide (CsI)

- Francium Iodide (FrI)

Comparison: this compound is unique among these compounds due to its specific use in organic synthesis and its role in medical applications, particularly in the treatment of thyroid disorders. While other sodium halides like sodium chloride and sodium fluoride have their own distinct uses, this compound’s ability to provide iodine makes it particularly valuable in both nutritional and medical contexts .

Safety and Hazards

Future Directions

Research into new treatment combinations is being carried out; in addition to kinase inhibitor therapy, gene therapy and rutin-assisted iodine-131 therapy for radioactive-iodine refractory thyroid cancer have also made some progress . The application of corresponding inhibitors or combined treatment regimens for different molecular targets may be effective for patients with advanced radioactive-iodine refractory differentiated thyroid cancer .

Biochemical Analysis

Biochemical Properties

Sodium iodide plays a crucial role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for the this compound symporter (NIS), a protein that transports iodide ions across the cell membrane .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in gastric cancer cells, this compound has been shown to regulate tumor progression by affecting interferon (IFN) signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the case of NIS, this compound binds to the symporter, facilitating the transport of iodide ions across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the depletion of this compound in gastric cancer cells has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis .

Metabolic Pathways

This compound is involved in the iodide transport metabolic pathway, where it interacts with the NIS. This interaction can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the action of the NIS. This symporter is responsible for the uptake of iodide into thyroid follicular cells, a critical step in the synthesis of thyroid hormones .

Subcellular Localization

The subcellular localization of this compound is largely determined by the location of the NIS. Immunohistochemical staining has shown that NIS, and by extension this compound, is primarily located in the cytoplasm or cell membranes of carcinoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium iodide can be synthesized through the reaction of sodium hydroxide with hydroiodic acid. The balanced chemical equation for this reaction is: [ \text{NaOH} + \text{HI} \rightarrow \text{NaI} + \text{H}_2\text{O} ] This reaction is a simple acid-base neutralization, resulting in the production of this compound and water .

Industrial Production Methods: Industrially, this compound is produced by reacting acidic iodides with sodium hydroxide. This method ensures the formation of this compound as a salt .

Chemical Reactions Analysis

Types of Reactions: Sodium iodide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized by chlorine to form sodium chloride and iodine: [ \text{Cl}_2 + 2\text{NaI} \rightarrow 2\text{NaCl} + \text{I}_2 ]

Reduction: this compound can act as a reducing agent, donating electrons to other substances.

Substitution: In organic synthesis, this compound is used for the conversion of alkyl chlorides into alkyl iodides through the Finkelstein reaction: [ \text{R-Cl} + \text{NaI} \rightarrow \text{R-I} + \text{NaCl} ] This reaction relies on the insolubility of sodium chloride in acetone to drive the reaction forward

Common Reagents and Conditions:

Sulfuric Acid: this compound reacts with sulfuric acid to form hydrogen iodide and sodium bisulfite: [ \text{NaI} + \text{H}_2\text{SO}_4 \rightarrow \text{HI} + \text{NaHSO}_4 ]

Chlorine: As mentioned, chlorine can oxidize this compound to form sodium chloride and iodine.

Major Products:

- Sodium Chloride (NaCl)

- Iodine (I2)

- Hydrogen Iodide (HI)

- Sodium Bisulfite (NaHSO4)

properties

IUPAC Name |

sodium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Na/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAUCKIRQBBSSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaI, INa | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041125 | |

| Record name | Sodium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.8942 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, White odorless deliquescent solid; Turned brown by air; [Merck Index] Colorless to white hygroscopic solid; [ICSC] White odorless crystalline powder; [MSDSonline], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR WHITE POWDER. TURNS BROWN ON EXPOSURE TO AIR. | |

| Record name | Sodium iodide (NaI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes, 1304 °C | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble, SOLUBILITY (G/100 CC SOLVENT): 184 G IN WATER @ 25 °C; 302 G IN WATER @ 100 °C; 42.57 G IN ALCOHOL @ 25 °C; 39.9 G IN ACETONE @ 25 °C, 1 G SOL IN 1 ML GLYCEROL, Solubility in water, g/100ml at 25 °C: 184 | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.67, 3.67 g/cm³ | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 767 °C | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

RESPONSE TO IODIDE IN HYPERTHYROIDISM: /IN THYROID GLAND/...VASCULARITY IS REDUCED, GLAND BECOMES MUCH FIRMER & EVEN HARD TO THE TOUCH, CELLS BECOME SMALLER, COLLOID REACCUMULATES IN FOLLICLES, & QUANTITY OF BOUND IODINE INCREASES. /IODIDES/, HIGH CONCN OF IODIDE APPEAR TO INFLUENCE ALL IMPORTANT ASPECTS OF IODINE METABOLISM BY THE THYROID GLAND. CAPACITY OF IODIDE TO LIMIT ITS OWN TRANSPORT... ACUTE INHIBITION OF SYNTHESIS OF IODOTYROSINE & IODOTHYRONINE BY IODIDE IS ALSO WELL KNOWN (THE WOLFF-CHAIKOFF EFFECT)... /IODIDES/, THIS INHIBITION /WOLFF-CHAIKOFF EFFECT/ IS OBSERVED ONLY ABOVE CRITICAL CONCN OF IODIDE, & THE INTRACELLULAR...CONCN OF ANION APPEARS TO BE MAJOR DETERMINANT. WITH TIME THERE IS "ESCAPE" FOR THIS INHIBITION...ASSOCIATED WITH AN ADAPTIVE DECR IN IODIDE TRANSPORT & LOWERED INTRACELLULAR IODIDE CONCN. /IODIDES/, THE MOST IMPORTANT CLINICAL EFFECT OF HIGH IODIDE CONCN IS AN INHIBITION OF THE RELEASE OF THYROID HORMONE. THIS ACTION IS RAPID & EFFICACIOUS IN SEVERE THYROTOXICOSIS. THE EFFECT IS EXERTED DIRECTLY ON THE THYROID GLAND, & IT CAN BE DEMONSTRATED IN EUTHYROID SUBJECT & EXPTL ANIMALS AS WELL AS IN HYPERTHYROID PT. /IODIDES/, IODIDE ANTAGONIZES THE ABILITY OF BOTH THYROTROPIN & CYCLIC AMP TO STIMULATE ENDOCYTOSIS OF COLLOID, PROTEOLYSIS, & HORMONE SECRETION. /REPORTEDLY/... IODIDE ATTENUATES THE EFFECT OF TSH ON CYCLIC AMP IN VIVO & IN ISOLATED TISSUES. /IODIDES/ | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, CUBIC CRYSTALS, WHITE CRYSTALS OR GRANULES, WHITE POWDER | |

CAS RN |

7681-82-5 | |

| Record name | Sodium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium iodide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sodium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium iodide (NaI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WR8N145C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

651 °C, 660 °C | |

| Record name | Sodium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM IODIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1009 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)